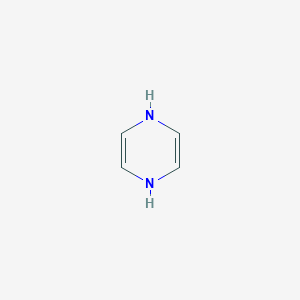
1,4-Dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydropyrazine is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 4
Vorbereitungsmethoden
1,4-Dihydropyrazine can be synthesized through several methods. One common approach involves the dearomatizing conversion of pyrazines using boron reagents under transition-metal-free conditions. This method leads to the high-yield synthesis of N-borylated 1,4-dihydropyrazines . Another method involves the diastereoselective synthesis of tetrahydropyrazines via Michael addition reactions or controlled potential electrolysis .
Analyse Chemischer Reaktionen
1,4-Dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.
Substitution: Substitution reactions often involve the addition of boron reagents, leading to the formation of N-borylated derivatives.
Common reagents used in these reactions include boron reagents, such as diborane, silaborane, and hydroborane . The major products formed from these reactions are N-borylated 1,4-dihydropyrazines and tetrahydropyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydropyrazine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,4-dihydropyrazine involves its interaction with molecular targets, such as calcium channels. By blocking these channels, the compound can reduce calcium ion influx, leading to various physiological effects, including vasodilation and reduced blood pressure . The molecular pathways involved in these effects are primarily related to the inhibition of voltage-gated calcium channels.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydropyrazine can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Both compounds share a similar six-membered ring structure with nitrogen atoms.
Tetrahydropyrazine: This compound is a reduced form of this compound and is often used as an intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
3026-16-2 |
|---|---|
Molekularformel |
C4H6N2 |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
1,4-dihydropyrazine |
InChI |
InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-6H |
InChI-Schlüssel |
XYNBEQAWBCGIMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


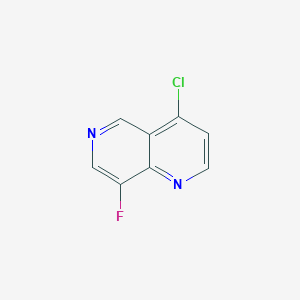

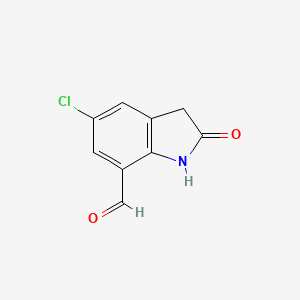
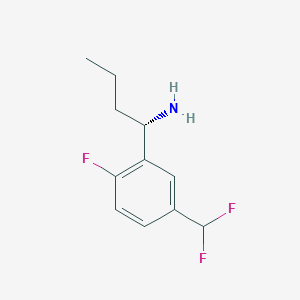
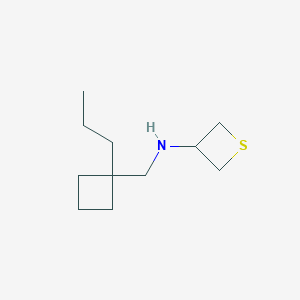
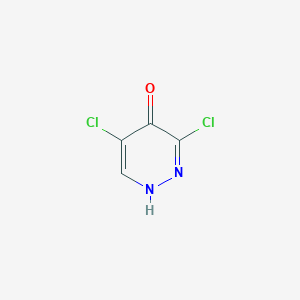
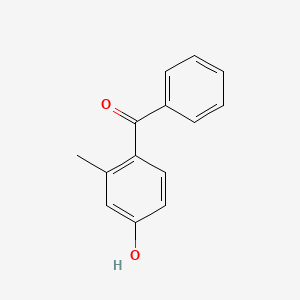
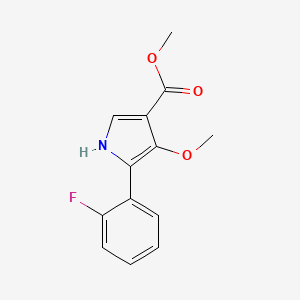

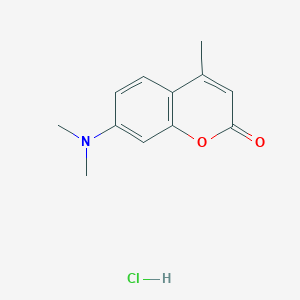
![6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12976118.png)
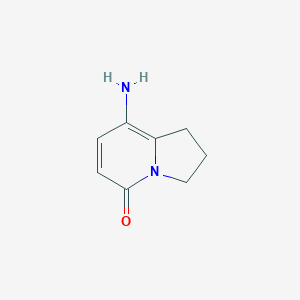
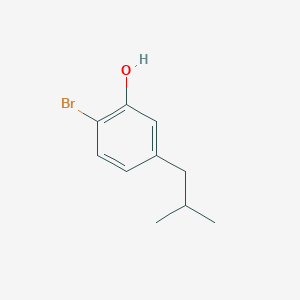
![6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12976131.png)
